molecular formula C12H14F2O2 B7941582 3,5-Difluoro-4-(isopentyloxy)benzaldehyde

3,5-Difluoro-4-(isopentyloxy)benzaldehyde

Cat. No.: B7941582
M. Wt: 228.23 g/mol
InChI Key: CELZJYWCRNWTAI-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(isopentyloxy)benzaldehyde is an organic compound with the molecular formula C12H14F2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and an isopentyloxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(isopentyloxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde as the starting material.

    Etherification: The 4-position of the benzaldehyde is then etherified using isopentanol in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dimethylformamide (DMF) to facilitate the etherification process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(isopentyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3,5-Difluoro-4-(isopentyloxy)benzoic acid.

    Reduction: 3,5-Difluoro-4-(isopentyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-(isopentyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(isopentyloxy)benzaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity to certain molecular targets due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzaldehyde: Lacks the isopentyloxy group, making it less hydrophobic and potentially less reactive in certain contexts.

    4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of the isopentyloxy group, which can significantly alter its chemical properties and reactivity.

    3,5-Dimethylbenzaldehyde: Substituted with methyl groups instead of fluorine atoms, leading to different electronic and steric effects.

Uniqueness

3,5-Difluoro-4-(isopentyloxy)benzaldehyde is unique due to the combination of fluorine atoms and the isopentyloxy group, which impart distinct electronic and steric properties. These features can enhance its reactivity and binding affinity in various chemical and biological applications.

Properties

IUPAC Name

3,5-difluoro-4-(3-methylbutoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-8(2)3-4-16-12-10(13)5-9(7-15)6-11(12)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELZJYWCRNWTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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